

Indole-2-carboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Indole-2-carboxylic acid*

Cat. No.: *B555154*

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CAS Number: 1477-50-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-2-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Characterized by an indole nucleus functionalized with a carboxylic acid at the 2-position, this compound serves as a versatile precursor for a wide array of biologically active molecules. Its significance is underscored by its role as a scaffold in the development of novel therapeutics, including agents targeting HIV-1 integrase and the NMDA receptor. This document provides a detailed overview of the physicochemical properties, spectroscopic profile, synthesis protocols, and key biological activities of **Indole-2-carboxylic acid**, intended to serve as a comprehensive resource for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

Indole-2-carboxylic acid, also known as 2-Carboxyindole, is an off-white to yellow crystalline powder.^[1] Its fundamental properties are crucial for its application in chemical synthesis and drug design.

Physicochemical Data

The core physicochemical properties of **Indole-2-carboxylic acid** are summarized in the table below, providing essential data for experimental design and computational modeling.

Property	Value	Source
CAS Number	1477-50-5	[1]
Molecular Formula	C ₉ H ₇ NO ₂	[1][2]
Molecular Weight	161.16 g/mol	[1][2]
Appearance	Off-white to yellow to brown crystalline powder	[1]
Melting Point	202-206 °C	[1][3]
Boiling Point (est.)	287.44 °C	[1]
pKa (predicted)	4.44 ± 0.30	[1]
LogP	2.31	[4]
Solubility	Soluble in ethanol, dimethyl sulfoxide, and methanol.	[1][5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of **Indole-2-carboxylic acid**. Key data from ¹H NMR, IR, and Mass Spectrometry are provided below.

Spectroscopic Data	Description of Key Features	Source
¹ H NMR	(Solvent: DMSO-d ₆ , 400 MHz) δ (ppm): 13.0 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.67 (d, 1H), 7.48 (d, 1H), 7.26 (t, 1H), 7.14 (t, 1H), 7.08 (s, 1H).	[1]
IR Spectroscopy	Broad O-H stretch from 3300- 2500 cm ⁻¹ (characteristic of a carboxylic acid dimer), C=O stretch from 1760-1690 cm ⁻¹ , C-O stretch from 1320-1210 cm ⁻¹ , and O-H bend from 1440-1395 and 950-910 cm ⁻¹ .	[6][7]
Mass Spectrometry	Molecular Ion Peak (M ⁺): m/z = 161. Prominent fragments correspond to the loss of OH (M-17) and COOH (M-45).	[8][9][10]

Synthesis and Reactivity

Indole-2-carboxylic acid is a valuable intermediate for the synthesis of more complex molecules, including (±)-dibromophakellin, (±)-trachelanthamidine, and various spirooxoindolepyrrolidines.[1][5][11]

Reissert Synthesis

A classical and widely used method for synthesizing the indole nucleus is the Reissert synthesis.[12] This pathway involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.

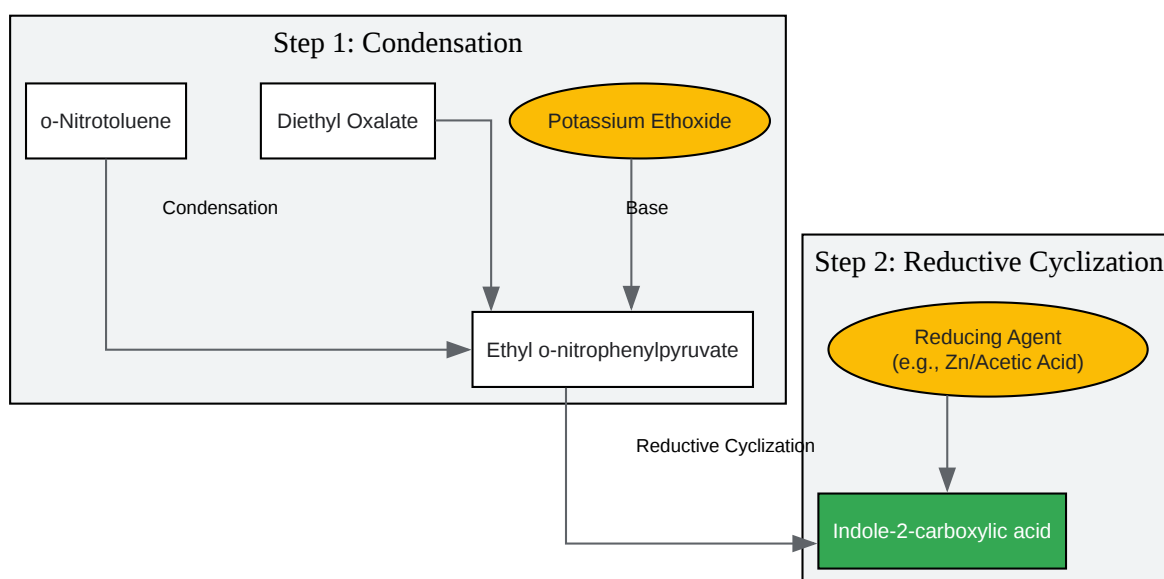
Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate

- In a suitable reaction vessel, prepare a solution of potassium ethoxide in anhydrous ethanol.
Note: Potassium ethoxide has been shown to yield better results than sodium ethoxide.[1]

- To this solution, add equimolar amounts of o-nitrotoluene and diethyl oxalate.
- The reaction mixture is stirred at room temperature. The condensation results in the formation of ethyl o-nitrophenylpyruvate.[1]

Step 2: Reductive Cyclization

- The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization.
- A common method involves using a reducing agent such as zinc dust in glacial acetic acid or ferrous sulfate and ammonium hydroxide.[12]
- The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization.
- Upon completion of the reaction, the product, **Indole-2-carboxylic acid**, is isolated and purified, typically by recrystallization.



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Figure 1: Workflow for the Reissert Synthesis of **Indole-2-carboxylic acid**.

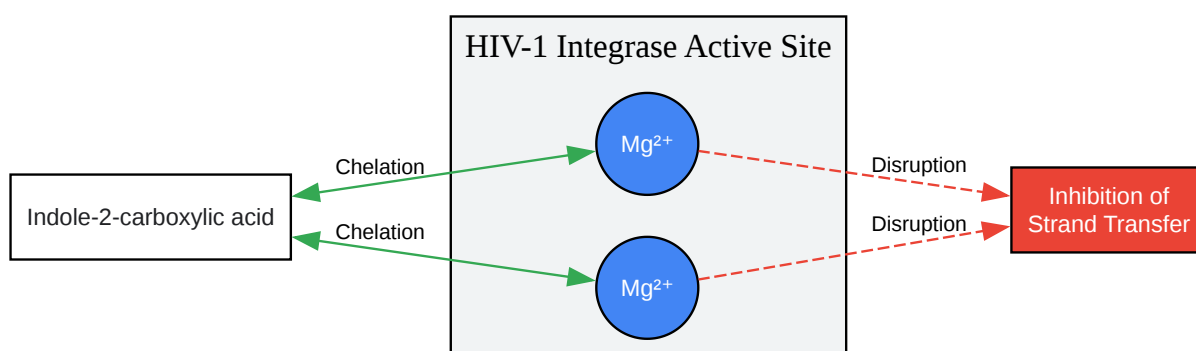
Biological Activity and Mechanisms of Action

Indole-2-carboxylic acid exhibits a range of biological activities, making it and its derivatives significant targets for drug discovery. Key activities include inhibition of HIV-1 integrase and antagonism at the NMDA receptor.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid has been identified as an inhibitor of the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[2]

The inhibitory action of **Indole-2-carboxylic acid** on HIV-1 integrase involves the chelation of divalent magnesium ions (Mg^{2+}) within the enzyme's active site.[12] These magnesium ions are essential cofactors for the strand transfer reaction, a critical step in the integration of viral DNA into the host genome. By binding to these ions, **Indole-2-carboxylic acid** disrupts the catalytic activity of the integrase, thereby preventing viral replication.[12] The indole nucleus and the C2 carboxyl group are key pharmacophoric features for this interaction. This mechanism has established **Indole-2-carboxylic acid** as a promising scaffold for the development of novel integrase strand transfer inhibitors (INSTIs).



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Figure 2: Mechanism of HIV-1 Integrase Inhibition by **Indole-2-carboxylic acid**.

This protocol outlines a non-radioactive, ELISA-based assay to determine the IC_{50} value of **Indole-2-carboxylic acid**.

- **Plate Preparation:** A streptavidin-coated 96-well plate is coated with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.
- **Enzyme Binding:** Recombinant full-length HIV-1 integrase is added to the wells and allowed to bind to the DS DNA substrate.
- **Inhibitor Addition:** Serial dilutions of **Indole-2-carboxylic acid** (and a positive control inhibitor, such as Raltegravir) are added to the wells and incubated.
- **Strand Transfer Reaction:** A double-stranded target substrate (TS) DNA, labeled with a hapten (e.g., digoxin), is added to initiate the strand transfer reaction. The integrase catalyzes the integration of the DS DNA into the TS DNA.
- **Detection:** The reaction products are detected using an HRP-labeled anti-hapten antibody (e.g., anti-digoxin-HRP).
- **Signal Generation:** A TMB substrate is added, and the colorimetric signal is measured at 450 nm after adding a stop solution.
- **Data Analysis:** The absorbance values are plotted against the inhibitor concentration, and the IC_{50} value is calculated using non-linear regression analysis. For **Indole-2-carboxylic acid**, an IC_{50} of 32.37 μ M has been reported.

NMDA Receptor Antagonism

Indole-2-carboxylic acid acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.^[12] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity.

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine. **Indole-2-carboxylic acid** selectively binds to the glycine site, thereby preventing the potentiation of the NMDA receptor by glycine.^[12] This competitive inhibition blocks the opening of the ion channel, which can be beneficial in conditions associated with excessive NMDA receptor activation, such as stroke and epilepsy.^[12]

This protocol describes a radioligand binding assay to determine the affinity (K_i) of **Indole-2-carboxylic acid** for the glycine site of the NMDA receptor.

- **Membrane Preparation:** Synaptic membranes are prepared from rat forebrain tissue, which is a rich source of NMDA receptors.
- **Assay Setup:** The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radioligand specific for the glycine site (e.g., [^3H]glycine), and varying concentrations of the test compound (**Indole-2-carboxylic acid**).
- **Incubation:** The plate is incubated to allow the binding reaction to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters, corresponding to the bound radioligand, is measured by liquid scintillation counting.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC_{50} value is determined by plotting the percentage of specific binding against the concentration of **Indole-2-carboxylic acid**. The K_i value is then calculated using the Cheng-Prusoff equation. A K_i of 15 μM has been reported for a related analog, 5-fluoro-**indole-2-carboxylic acid**.[\[12\]](#)

Applications in Drug Development and Research

The unique chemical structure and biological activities of **Indole-2-carboxylic acid** make it a valuable molecule in several areas of research and development:

- **Antiviral Drug Discovery:** It serves as a lead scaffold for the design and synthesis of novel HIV-1 integrase inhibitors.
- **Neuropharmacology:** Its role as an NMDA receptor antagonist makes it a tool for studying neurological disorders and a starting point for developing neuroprotective agents.[\[12\]](#)
- **Oncology:** Derivatives of **Indole-2-carboxylic acid** have been investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy.[\[4\]](#) Dinuclear copper(II) complexes of **Indole-2-carboxylic acid** have also shown potential anticancer activity.

- Antioxidant Research: It has been identified as a strong inhibitor of lipid peroxidation, suggesting potential applications in therapies targeting oxidative stress.^[1]

Safety and Handling

Indole-2-carboxylic acid is classified as an irritant under the Globally Harmonized System (GHS).^[1] It is harmful if swallowed or in contact with skin and causes serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures

- Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or spray. Wash skin thoroughly after handling.
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition and store in a dark place at room temperature to maintain stability.^[1]

First Aid

- If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
- If on Skin: Wash with plenty of soap and water.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If Swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

Indole-2-carboxylic acid (CAS 1477-50-5) is a compound of significant interest to the scientific and pharmaceutical research communities. Its utility as a synthetic intermediate, combined with its diverse biological activities—most notably as an HIV-1 integrase inhibitor and

an NMDA receptor antagonist—positions it as a valuable scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and biological functions, offering a foundational resource for researchers aiming to explore and exploit the potential of this versatile molecule.

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